Physicochemical Profiling and Orthogonal Functionalization of 5-Amino-2-phenylbenzo[d]oxazole-7-carboxylic acid
Physicochemical Profiling and Orthogonal Functionalization of 5-Amino-2-phenylbenzo[d]oxazole-7-carboxylic acid
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development
Executive Summary & Structural Architecture
The compound 5-Amino-2-phenylbenzo[d]oxazole-7-carboxylic acid (CAS: 1520923-17-4) is a highly specialized heterocyclic building block utilized in advanced drug discovery and materials science. To effectively utilize this scaffold, one must understand its unique numbering and electronic topology.
In the benzoxazole core, the oxygen is position 1 and the nitrogen is position 3. The fused benzene ring comprises carbons 4, 5, 6, and 7[1][2]. Consequently, the 7-carboxylic acid is situated ortho to the oxazole oxygen, while the 5-amino group is meta to the carboxylic acid and para to the oxazole oxygen. This specific arrangement creates a complex "push-pull" electronic system: the electron-donating 5-amino group pushes electron density into the aromatic system, while the 7-carboxylic acid and the oxazole oxygen withdraw it. This dynamic dictates both the physicochemical properties and the synthetic reactivity of the molecule[3][4].
Physicochemical Properties
Understanding the quantitative metrics of this scaffold is critical for predicting its behavior in biological assays and synthetic workflows. The data is summarized in Table 1.
Table 1: Physicochemical Properties and Causality Profile
| Property | Value | Causality / Practical Implication |
| Molecular Formula | C14H10N2O3 | Provides a low-molecular-weight core (MW: 254.24 g/mol ), allowing extensive derivatization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area | ~89.35 Ų | Balanced polarity. It is suitable for oral bioavailability but will require masking (e.g., esterification or amidation) for efficient Blood-Brain Barrier (BBB) penetration. |
| Hydrogen Bond Donors / Acceptors | 3 / 4 | High capacity for kinase hinge-binding or anchoring within protein-protein interaction (PPI) interfaces. |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 | The acidic nature ensures solubility in basic aqueous media but necessitates high-energy activation for coupling due to the electron-withdrawing core. |
| pKa (Conjugate Acid of Amine) | ~2.5 - 3.0 | The basicity (and nucleophilicity) of the 5-amino group is heavily attenuated by the para-oxazole oxygen, requiring transition-metal catalysis for efficient alkylation/arylation. |
Orthogonal Reactivity and Synthetic Protocols
The primary challenge in derivatizing 5-Amino-2-phenylbenzo[d]oxazole-7-carboxylic acid is achieving regioselectivity. The 7-carboxylic acid is sterically hindered by the adjacent oxazole oxygen, and the 5-amino group exhibits reduced nucleophilicity. The following protocols are engineered as self-validating systems to overcome these intrinsic barriers[3][5].
Protocol 1: Sterically-Driven Amide Coupling at the 7-Position
Causality: Standard coupling reagents like EDC/HOBt often fail here due to the steric bulk of the adjacent oxazole oxygen (Position 1). We utilize HATU because its leaving group (HOAt) is highly reactive and features a secondary nitrogen that can participate in intramolecular hydrogen bonding, accelerating the formation of the active ester and overcoming the localized steric barrier.
Step-by-Step Methodology:
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Initiation: Dissolve the benzoxazole core (1.0 eq) in anhydrous DMF (0.1 M concentration).
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Deprotonation: Add DIPEA (3.0 eq). This ensures complete deprotonation of the 7-carboxylic acid and neutralizes any hydrochloride salts of the incoming amine partner.
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Activation (Self-Validating Step): Add HATU (1.2 eq) at 0 °C. Validation: Observe the solution closely; a distinct color shift to a deep yellow/orange indicates the successful formation of the active OAt-ester. If the solution remains colorless, the activation has failed (likely due to wet DMF).
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Coupling: Stir for 15 minutes, then introduce the primary or secondary amine (1.2 eq).
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Completion: Warm to room temperature and stir for 2 hours. Quench with water, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.
Protocol 2: Buchwald-Hartwig Cross-Coupling at the 5-Amino Position
Causality: Because the 5-amino group is electron-deficient, standard SNAr reactions are inefficient. We employ Palladium-catalyzed cross-coupling with a bidentate ligand (Xantphos). Xantphos forces a wide bite angle, stabilizing the oxidative addition complex and strongly promoting the reductive elimination step necessary to form the new C-N bond.
Step-by-Step Methodology:
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Assembly: In an oven-dried Schlenk flask, combine the benzoxazole core (1.0 eq), aryl bromide (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
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Deoxygenation (Self-Validating Step): Evacuate the flask and backfill with Argon (repeat 3x). Validation: Rigorous oxygen exclusion is mandatory. If the solution turns black immediately upon heating, oxygen was present, resulting in the precipitation of inactive "palladium black," and the reaction must be aborted.
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Reaction: Add degassed anhydrous 1,4-dioxane (0.2 M) and heat to 100 °C for 12 hours.
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Isolation: Cool to room temperature, filter through a pad of Celite to remove the catalyst and salts, and purify via silica gel flash chromatography.
Fig 1. Orthogonal synthetic workflows for the selective derivatization of the 5-amino and 7-carboxylic acid positions.
Analytical Characterization: A Self-Validating System
To guarantee the structural integrity of the synthesized derivatives, a robust, self-validating analytical workflow is required. Relying solely on mass spectrometry is insufficient for regiochemical confirmation.
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UPLC-ESI-MS: Utilized for rapid purity assessment and mass confirmation. The parent compound must exhibit a clear [M+H]+ peak at m/z 255.2.
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1H NMR (DMSO-d6) - The Ultimate Validation: The most critical self-validating data point lies in the proton NMR. Because the core is substituted at positions 5 and 7, the remaining aromatic protons on the fused benzene ring are located at positions 4 and 6. These protons are meta to each other. Therefore, they will appear as two distinct doublets with a meta-coupling constant ( J ) of approximately 1.5 to 2.5 Hz.
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Causality: If the substitution were incorrect (e.g., a 5,6-substitution pattern), the protons would be para to each other, appearing as singlets ( J<1 Hz). The observation of the ~2.0 Hz coupling constant is the definitive, undeniable proof of the 5,7-substitution architecture.
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Fig 2. Self-validating analytical workflow ensuring structural integrity and regiochemical purity.
Applications in Drug Discovery
The 5-amino-7-carboxylic acid benzoxazole motif is a privileged scaffold in medicinal chemistry. It serves as an excellent candidate for scaffold hopping from established drugs like Tafamidis (a 6-carboxylic acid benzoxazole derivative used for transthyretin-related hereditary amyloidosis)[5][6]. Furthermore, the specific spatial arrangement of the 5-amino group (hydrogen bond donor) and the oxazole nitrogen (hydrogen bond acceptor) creates an ideal vector for kinase hinge-binding, making this compound a highly sought-after intermediate for the development of novel oncology and anti-inflammatory therapeutics[4].
References
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A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. Journal of Chemical Sciences (Indian Academy of Sciences).[Link]
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Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. Chemistry & Biodiversity.[Link]
Sources
- 1. 5-Iodo-1,3-benzoxazole-2-thiol| [benchchem.com]
- 2. File:1,3-benzoxazole numbering.svg - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. data.epo.org [data.epo.org]
